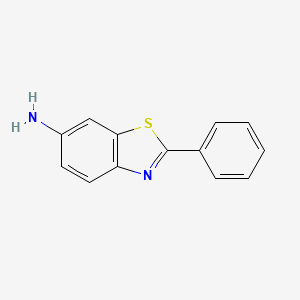

2-Phenyl-benzothiazol-6-ylamine

描述

Significance of Benzothiazole (B30560) Scaffold in Contemporary Medicinal Chemistry and Materials Science

The benzothiazole nucleus and its derivatives are of significant interest due to their broad spectrum of biological activities and diverse applications in materials science. nih.govmdpi.comjchemrev.com This versatile scaffold is a key component in numerous clinically approved drugs and is continually explored for new therapeutic agents and functional materials. mdpi.comjchemrev.com

Historical Perspectives and Evolution of Benzothiazole Research

Research into benzothiazole and its derivatives has a rich history, evolving from early discoveries of their utility as vulcanization accelerators in the rubber industry to their current prominence in drug discovery and materials science. taylorandfrancis.comacs.org Over the past few decades, there has been a surge in research focused on the synthesis and biological evaluation of novel benzothiazole-containing compounds, driven by their diverse pharmacological potential. benthamdirect.comfrontiersin.org The development of new synthetic methodologies, including metal-catalyzed and green chemistry approaches, has further expanded the accessible chemical space of benzothiazole derivatives. mdpi.comyoutube.com

Role of Benzothiazole in Pharmaceutical Development

The benzothiazole scaffold is a crucial pharmacophore in the pharmaceutical industry. nih.govtandfonline.comnih.gov Its derivatives have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects. benthamscience.comjchemrev.comfrontiersin.org Several FDA-approved drugs contain the benzothiazole moiety, such as Riluzole for amyotrophic lateral sclerosis and Pramipexole for Parkinson's disease, highlighting its therapeutic importance. mdpi.comwikipedia.org The structural versatility of the benzothiazole core allows for fine-tuning of its biological activity through substitution at various positions, particularly at the C-2 and C-6 positions. benthamscience.combenthamscience.com

Applications in Material Science

Beyond its medicinal applications, the benzothiazole scaffold is integral to the development of advanced materials. mdpi.comtaylorandfrancis.com Its derivatives are utilized as corrosion inhibitors, demonstrating their protective properties. taylorandfrancis.comacs.org In the realm of electronics, benzothiazole-based compounds are investigated for their potential in organic light-emitting diodes (OLEDs) and solar cells due to their favorable photophysical properties. nih.gov The rigid, planar structure and the presence of heteroatoms contribute to their utility in creating materials with specific electronic and optical characteristics. wikipedia.orgnih.gov

Overview of 2-Phenyl-benzothiazole Core Structures in Scientific Literature

The 2-phenyl-benzothiazole core is a prominent structural motif within the broader class of benzothiazole derivatives. nist.govnih.gov This specific arrangement, where a phenyl group is attached at the 2-position of the benzothiazole ring, has been the subject of extensive research due to its interesting biological and photophysical properties. nih.govut.ac.ir

Structural Classification within Benzothiazole Analogues

Benzothiazole analogues can be broadly classified based on the nature and position of substituents on the bicyclic ring system. tcichemicals.comdrugbank.comacs.org The parent compound is 1,3-benzothiazole. wikipedia.org Key structural classes include:

2-Substituted Benzothiazoles: This is the most widely studied class, where a variety of functional groups can be attached at the C-2 position. tandfonline.com The 2-phenyl-benzothiazoles fall into this category. nist.govnih.gov

6-Substituted Benzothiazoles: Modifications at the C-6 position of the benzene (B151609) ring have been shown to significantly influence the biological activity of benzothiazole derivatives. benthamscience.com

2,6-Disubstituted Benzothiazoles: Compounds with substitutions at both the C-2 and C-6 positions often exhibit enhanced biological activities. benthamscience.com

Distinguishing 2-Phenyl-benzothiazol-6-ylamine from Related Compounds

This compound is a specific derivative within the 2-phenyl-benzothiazole class. scbt.com It is distinguished from other related compounds by the presence of an amine group (-NH2) at the 6-position of the benzothiazole ring and a phenyl group at the 2-position.

Key Distinguishing Features:

Parent Scaffold: Benzothiazole wikipedia.org

Substitution at C-2: Phenyl group nist.govnih.gov

Substitution at C-6: Amine group

This unique combination of functional groups imparts specific chemical and physical properties to the molecule, influencing its potential applications in research. For instance, the amino group can serve as a key site for further chemical modification or as a hydrogen bond donor, which can be crucial for biological interactions. nih.govjetir.org

Chemical Compound Information

| Compound Name |

| 2-Aminobenzothiazole (B30445) |

| 2-Aminobenzenethiol |

| 2-Mercaptoaniline |

| This compound |

| 2-Phenylbenzothiazole (B1203474) |

| Benzothiazole |

| Dexpramipexole |

| Dithiazanine |

| Flutemetamol |

| Pramipexole |

| Quixartinib |

| Riluzole |

| Thiazole (B1198619) |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 6392-97-8 |

| Molecular Formula | C₁₃H₁₀N₂S |

| Molecular Weight | 226.3 g/mol |

Research Rationale and Scope for this compound

The scientific interest in this compound stems from the established importance of the broader benzothiazole class and the specific structural features of this particular molecule. The presence of a phenyl group at the 2-position and an amine group at the 6-position creates a unique electronic and structural landscape, making it a target for various research applications.

Identified Gaps in Current Literature

While the synthesis and biological evaluation of numerous benzothiazole derivatives have been reported, a comprehensive understanding of the specific structure-activity relationships for this compound is still evolving. benthamscience.comut.ac.ir Much of the existing literature focuses on broader classes of benzothiazoles or derivatives with different substitution patterns. ijsrst.combenthamdirect.combenthamscience.com There is a need for more in-depth studies that specifically elucidate the unique contributions of the 6-amino and 2-phenyl groups to its biological and photophysical properties. Furthermore, while its potential as a building block is recognized, detailed investigations into its utility in the synthesis of more complex, targeted molecules are not extensively documented. nih.gov

Potential Contributions to Interdisciplinary Fields

The structural attributes of this compound suggest its potential to contribute to several interdisciplinary fields:

Medicinal Chemistry: The 2-phenylbenzothiazole core is a known pharmacophore with demonstrated cytotoxic activity against cancer cell lines. ut.ac.ir The addition of a 6-amino group provides a site for further chemical modification, allowing for the development of new derivatives with potentially enhanced or novel therapeutic properties. benthamscience.comresearchgate.net Research into related compounds has highlighted their potential as dual inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation. nih.gov

Materials Science: Benzothiazole derivatives are known for their fluorescent properties. guidechem.com this compound, with its extended π-conjugated system, is likely to exhibit interesting photophysical characteristics. nih.gov These properties could be harnessed in the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). The amino group also offers a reactive handle for incorporation into larger polymeric structures.

Chemical Synthesis: As a versatile intermediate, this compound can serve as a starting material for the synthesis of a variety of more complex heterocyclic systems. nih.govjetir.org Its synthesis, often achieved through methods like the Jacobson cyclization of thiobenzanilides, provides a platform for generating a library of related compounds for further investigation. ut.ac.irnih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in various research contexts.

| Property | Value |

| CAS Number | 6392-97-8 scbt.comchemicalbook.comalfa-chemistry.com |

| Molecular Formula | C₁₃H₁₀N₂S guidechem.comscbt.comchemicalbook.com |

| Molecular Weight | 226.3 g/mol scbt.comchemicalbook.com |

| Appearance | White solid guidechem.com |

| Melting Point | 206-207 °C guidechem.com |

| Boiling Point | 430.9 °C at 760 mmHg guidechem.com |

| Flash Point | 214.4 °C guidechem.com |

| Density | 1.301 g/cm³ guidechem.com |

| LogP | 4.12670 guidechem.com |

| PSA | 38.91 guidechem.com |

属性

IUPAC Name |

2-phenyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLJYUSJAVJLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332606 | |

| Record name | 2-Phenyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6392-97-8 | |

| Record name | 2-Phenyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6392-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of a 2-Phenyl-benzothiazol-6-ylamine derivative reveals distinct signals corresponding to each unique proton in the molecule. For instance, in the closely related compound, 6-Amino-2-(2-aminophenyl)benzothiazole, the aromatic protons on the benzothiazole (B30560) and phenyl rings resonate in the downfield region, typically between δ 6.5 and 8.0 ppm. nih.gov The protons of the amino groups (-NH₂) appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. nih.gov

In substituted analogs such as 6-Amino-2-(3-fluorophenyl)benzothiazole hydrochloride, the fluorine atom's electron-withdrawing nature influences the chemical shifts of adjacent protons on the phenyl ring. nih.gov The aromatic protons exhibit complex splitting patterns (multiplets and doublets of doublets) due to proton-proton and proton-fluorine coupling. nih.gov Similarly, the presence of a dimethylamino group in 6-Amino-2-(4-N,N-dimethylaminophenyl)benzothiazole dihydrochloride (B599025) introduces a sharp singlet for the methyl protons around δ 3.01 ppm. nih.gov

Table 1: Representative ¹H NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ) and Description |

| 6-Amino-2-(2-aminophenyl)benzothiazole | DMSO-d₆ | 7.62 (d, 1H), 7.47 (d, 1H), 7.13 (s, 2H), 7.10 (d, 1H), 7.04 (s, 1H), 6.79 (d, 1H), 6.72 (m, 1H), 6.58 (m, 1H), 5.42 (s, 2H, NH₂) |

| 6-Amino-2-(3-fluorophenyl)benzothiazole monohydrochloride | DMSO-d₆ | 8.06 (d, 1H), 7.99 (s, 1H), 7.89-7.83 (m, 2H), 7.60 (dd, 1H), 7.44-7.38 (m, 2H), 3.95 (br s, 3H, NH₃⁺) |

| 6-Amino-2-(4-N,N-dimethylaminophenyl)benzothiazole dihydrochloride | DMSO-d₆ | 8.06 (s, 1H), 7.99 (d, 1H), 7.89 (d, 2H), 7.44 (d, 1H), 6.85 (d, 2H), 3.01 (s, 6H, N(CH₃)₂) |

¹³C NMR Analysis of the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. In derivatives of this compound, the carbon atoms of the aromatic rings typically appear in the δ 110-170 ppm range. nih.gov The carbon atom of the C=N bond in the thiazole (B1198619) ring is characteristically found at a downfield chemical shift.

For example, in 6-Amino-2-(3-fluorophenyl)benzothiazole monohydrochloride, the carbon atoms of the fluorinated phenyl ring show coupling with the fluorine atom, resulting in doublets with specific coupling constants (J). nih.gov The carbon directly bonded to fluorine exhibits a large coupling constant (around 245 Hz). nih.gov The carbon atoms of the benzothiazole moiety also give rise to distinct signals, allowing for a complete assignment of the carbon skeleton. nih.gov

Table 2: Representative ¹³C NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ) and Description |

| 6-Amino-2-(2-aminophenyl)benzothiazole dihydrochloride | DMSO-d₆ | 169.6, 152.7, 144.2, 133.7, 132.3, 130.4, 129.2 (2C), 123.2, 122.3, 118.8, 117.1, 115.7 |

| 6-Amino-2-(3-fluorophenyl)benzothiazole monohydrochloride | DMSO-d₆ | 166.1, 162.4 (d, J = 245 Hz), 151.5, 135.5, 134.7 (d, J = 8.2 Hz), 132.0, 131.6 (d, J = 8.3 Hz), 123.8, 123.4 (d, J = 2.6 Hz), 121.4, 118.2 (d, J = 21.0 Hz), 115.4, 113.4 (d, J = 22.4 Hz) |

| 6-Amino-2-(4-N,N-dimethylaminophenyl)benzothiazole dihydrochloride | DMSO-d₆ | 169.8, 152.0, 150.2, 134.5, 128.9 (2C), 127.6, 122.6, 122.4, 121.6, 116.5, 114.7 (2C), 41.2 (2C) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound and its derivatives, the FT-IR spectra exhibit characteristic absorption bands. nih.govijpbs.com

The N-H stretching vibrations of the primary amino group (-NH₂) typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=N stretching of the benzothiazole ring gives a strong absorption band in the 1600-1650 cm⁻¹ region. ijpbs.com The C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ range. The C-S stretching vibration, characteristic of the thiazole ring, appears in the fingerprint region, typically around 700-800 cm⁻¹. ijpbs.com

In the hydrochloride salts of these compounds, the N-H stretching bands of the ammonium (B1175870) ion (-NH₃⁺) are observed as broad absorptions at lower frequencies, often in the 2500-3000 cm⁻¹ range. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Derivatives of this compound

| Compound | IR (cm⁻¹) |

| 6-Amino-2-(2-aminophenyl)benzothiazole | 3438, 3351, 3299 (N-H), 1611 (C=N), 1487 (C=C), 817, 754 (C-H bending) |

| 6-Amino-2-(3-fluorophenyl)benzothiazole monohydrochloride | 2806, 2589 (N-H⁺), 1585 (C=N), 1514 (C=C), 1265 (C-F), 848, 787 (C-H bending) |

| 6-Amino-2-(4-fluorophenyl)benzothiazole monohydrochloride | 3058, 2854, 2586 (N-H⁺), 1602 (C=N), 1488 (C=C), 1237 (C-F), 839, 816 (C-H bending) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

While specific fragmentation data for the target compound is not documented, studies on related benzothiazole derivatives show characteristic fragmentation pathways. ijpbs.com Electron impact ionization often leads to the cleavage of the bonds adjacent to the heteroatoms and the fragmentation of the aromatic rings. The fragmentation pattern can provide valuable information for confirming the structure and identifying unknown related compounds. For instance, the mass spectra of Schiff bases derived from aminobenzothiazoles show a molecular ion peak corresponding to their molecular weight. ijpbs.com

Advanced X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural proof.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, a study on substituted benzothiazoles has reported the crystal structure of a related amidino derivative. researchgate.net The determination of the crystal structure of this compound would require the growth of single crystals of suitable quality for X-ray diffraction analysis. Such a study would provide invaluable insights into its solid-state conformation and packing, which are crucial for understanding its physical properties.

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 2-phenyl-benzothiazol-6-ylamine, these studies have been pivotal in identifying key structural features that govern their therapeutic effects.

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and benzothiazole (B30560) rings. Research has focused on elucidating these relationships to optimize properties such as anticancer activity.

A key area of investigation has been the substitution on the 2-phenyl ring. Studies on 2-(substituted-phenyl)-6-aminobenzothiazole analogues have revealed critical insights into their cytostatic activities against various human cancer cell lines. nih.gov The presence and position of amino, dimethylamino, or fluoro groups on the phenyl ring significantly modulate the antitumor potency. nih.gov For instance, a series of these compounds were synthesized and tested for their effects on malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2). nih.gov The conversion of the 6-amino group into water-soluble hydrochloride salts was a common strategy to facilitate biological testing. nih.gov

The following table summarizes the cytostatic activities of various 2-(substituted-phenyl)-6-aminobenzothiazole hydrochlorides, illustrating the impact of substitution on the phenyl ring.

| Compound | Substituent on 2-Phenyl Ring | Cell Line | IC50 (µM) |

|---|---|---|---|

| 13 | 2-amino | HeLa | 6 |

| 14 | 3-amino | HeLa | 3 |

| 15 | 4-amino | HeLa | 9 |

| 16 | 4-dimethylamino | HeLa | 4 |

| 17 | 2,4-diamino | HeLa | 8 |

| 19 | 4-fluoro | HeLa | 5 |

The data indicates that the position of the amino group on the phenyl ring is crucial, with the 3-amino derivative (Compound 14) showing the highest potency against the HeLa cell line. nih.gov Furthermore, SAR studies on broader series of benzothiazoles have shown that trifluoromethyl groups on the aromatic rings are generally well-tolerated by target enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are developed to mathematically describe the relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models are powerful predictive tools that can guide the design of novel derivatives with enhanced potency. For benzothiazole derivatives, QSAR analyses have been performed using various physicochemical descriptors and statistical techniques. acs.org

The development of a QSAR model typically involves calculating molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties. nih.gov These descriptors are then used to build a regression model that correlates them with the observed biological activity. nih.gov For instance, a QSAR study on benzothiazole derivatives identified the relevance of molecular polarizability and the specific distribution of pharmacophores on the molecular surface for antiproliferative activity. acs.org

While specific QSAR models for this compound are not extensively published, the principles can be readily applied. By generating a dataset of 6-aminobenzothiazole analogues and their corresponding biological activities, a predictive model could be constructed. Such a model would enable the virtual screening of novel, yet-to-be-synthesized derivatives, prioritizing those with the highest predicted activity for synthesis and testing. nih.gov This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

In silico Toxicity Profiling

In silico toxicology aims to predict the potential toxicity of chemical substances using computational models, thereby reducing the need for animal testing and identifying potential hazards early in the drug development process. imrpress.com For derivatives of this compound, this involves assessing risks such as mutagenicity, genotoxicity, and adverse pharmacokinetic profiles.

The bacterial reverse mutation assay, or Ames test, is a standard method for evaluating the mutagenic potential of a chemical. nih.gov In silico models have been developed to predict the outcome of the Ames test based on the chemical structure. imrpress.com These predictive systems often rely on identifying "structural alerts," which are molecular substructures known to be associated with mutagenicity. imrpress.com

For this compound, the primary aromatic amine moiety is a significant structural alert. imrpress.com Aromatic amines can undergo metabolic activation, typically through cytochrome P450-mediated N-oxidation, to form reactive N-hydroxylamines. imrpress.com These intermediates can then form highly reactive nitrenium ions that are capable of binding to DNA, leading to mutations. imrpress.com

Computational systems for predicting mutagenicity fall into two main categories:

Expert rule-based systems: These contain knowledge bases of structural alerts and rules derived from expert knowledge of toxicological mechanisms.

Statistical-based systems: These use statistical algorithms to build models from large datasets of compounds with known Ames test results.

The presence of the primary aromatic amine in the this compound structure would be flagged by these systems as a potential for mutagenicity, warranting further experimental investigation. imrpress.com The predictive performance of these models can be high, with accuracies often comparable to the intra-assay variability of the experimental Ames test itself. nih.gov

Genotoxicity is a broader term that encompasses any deleterious effect on the genetic material of a cell, including DNA damage that may or may not lead to mutation. nih.gov The in silico prediction of genotoxicity is a crucial first step in the safety assessment of drug candidates, as outlined in regulatory guidelines such as ICH M7. nih.gov

Computational models for genotoxicity prediction function similarly to mutagenicity models, using structural alerts and statistical analysis to identify compounds with the potential to cause genetic damage. nih.gov The primary aromatic amine structure within this compound is a well-known structural alert for genotoxicity. imrpress.com Therefore, in silico profiling would likely classify this compound and its derivatives as having a potential genotoxic risk that requires experimental assessment. These computational tools help prioritize compounds for further testing and can guide the design of derivatives that lack these structural alerts, potentially leading to safer medicines.

In silico ADME profiling predicts how a drug will be processed by the body. These predictions are vital for designing orally bioavailable drugs with favorable pharmacokinetic properties. eurekaselect.com Studies on various 2-aminobenzothiazole (B30445) derivatives have provided insights into the likely ADME profile of this class of compounds. nih.govmdpi.com

Key ADME parameters predicted for 2-aminobenzothiazole derivatives include:

Absorption: Many derivatives are predicted to have good intestinal absorption. mdpi.com

Blood-Brain Barrier (BBB) Permeability: BBB permeability can vary significantly based on the specific substituents, with predictions ranging from high to very low permeability. nih.gov

Metabolism: Predictions often assess whether a compound is likely to inhibit or be a substrate for major cytochrome P450 (CYP) enzymes, which is crucial for avoiding drug-drug interactions. mdpi.com

Solubility: Aqueous solubility is a key factor for absorption and formulation.

Drug-likeness: Models often evaluate compliance with rules like Lipinski's Rule of Five, which suggests that most orally active drugs have a molecular weight < 500, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.com

The following table presents a summary of in silico ADME predictions for a representative set of 2-aminobenzothiazole derivatives, illustrating the kind of data generated in these studies.

| Parameter | Predicted Property | Implication |

|---|---|---|

| Aqueous Solubility | Varies; generally low to moderate | May require formulation strategies |

| Intestinal Absorption | High | Good potential for oral bioavailability |

| BBB Permeability | Low to Medium | CNS side effects may be limited |

| CYP2D6 Inhibition | Predicted to be an inhibitor | Potential for drug-drug interactions |

| Hepatotoxicity | Predicted to be non-toxic | Lower risk of liver injury |

Biological and Pharmacological Research Applications

Anticancer Activity Research

In vitro Cytotoxicity Assays against Cancer Cell Lines

The cytotoxic effects of 2-Phenyl-benzothiazol-6-ylamine derivatives have been evaluated against a range of human cancer cell lines. These studies are crucial for determining the compound's potential as a cancer therapeutic.

Notably, certain benzothiazole (B30560) derivatives have shown efficacy against various cancer cell lines, including those of the liver, breast, lung, colon, kidney, and brain. nih.govmdpi.com For instance, the prodrug Phortress, a novel benzothiazole compound, has demonstrated cytotoxicity against MCF-7 breast cancer cells and has also been found to be potent against colorectal cancer cell lines such as HT29 and SW480. nih.gov This suggests a broader spectrum of activity than initially anticipated. nih.gov

In studies involving other cancer cell lines, a benzimidazole (B57391) derivative, se-182, exhibited significant dose-dependent cytotoxic effects. It was particularly effective against HepG2 (liver carcinoma) and A549 (lung carcinoma) cells. jksus.org Another study highlighted a benzothiazole derivative that was highly cytotoxic to both HepG2 and A549 cancer cell lines. vanmedjournal.com

Here is a summary of the in vitro cytotoxicity data for related benzothiazole derivatives against various cancer cell lines:

| Cell Line | Cancer Type | Compound Type | Observed Effect |

| HepG2 | Liver Carcinoma | Benzimidazole derivative (se-182) | High cytotoxicity, more effective than cisplatin. jksus.orgresearchgate.net |

| MCF-7 | Breast Carcinoma | Benzothiazole-phthalimide hybrids | Anticancer activity observed. nih.gov |

| MCF-7 | Breast Carcinoma | Phortress (benzothiazole compound) | Cytotoxic. nih.gov |

| T47D | Breast Cancer | Plastoquinone analogue (AQ-12) | Pronounced total growth inhibition. nih.gov |

| A549 | Lung Carcinoma | Benzimidazole derivative (se-182) | High cytotoxic effect. jksus.orgvanmedjournal.com |

| SW480 | Colorectal Cancer | Phortress (benzothiazole compound) | Potent activity in clonogenic survival and cell growth assays. nih.gov |

This table is for illustrative purposes and includes data on derivatives of the core benzothiazole structure.

Research into the mechanisms by which these compounds exert their cytotoxic effects has revealed that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.netnih.gov

For example, one study found that a benzoxazole (B165842) derivative could induce apoptosis in Nalm-6 and Daudi cells in a dose-dependent manner. nih.gov This process was accompanied by the activation of key proteins involved in the apoptotic pathway. nih.gov Similarly, the chalcone (B49325) derivative 1C was found to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells, a process associated with the generation of reactive oxygen species (ROS). nih.gov

The topoisomerase II inhibitor GL331 has been shown to cause cytotoxic effects and induce apoptosis in C6 glioma cells, leading to an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net Furthermore, some 5-ene-2-arylaminothiazol-4(5H)-ones have been found to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. mdpi.com

The anticancer activity of benzothiazole derivatives is often linked to their ability to interact with specific molecular targets within cancer cells. Key targets that have been identified include tyrosine kinases, topoisomerases, and heat shock protein 90 (Hsp90).

Inhibition of Hsp90 has been shown to work synergistically with topoisomerase II poisons to increase the apoptotic killing of cells. nih.gov This is due to an increase in topoisomerase II-mediated DNA damage. nih.gov The mechanism involves the disruption of the Hsp90-topoisomerase II interaction, leading to increased activity of unbound topoisomerase II. nih.gov The anti-Hsp90 drug radicicol (B1680498) has also been found to inhibit the archaeal type IIB topoisomerase, topo VI, by binding to its ATPase site in a manner equivalent to its binding to Hsp90. nih.gov

In vivo Efficacy Studies in Tumor Models

The promising in vitro results have led to in vivo studies to evaluate the efficacy of these compounds in animal tumor models. For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a potent inhibitor of glutathione (B108866) transferase P1-1, has been shown to be effective and well-tolerated in in vivo human melanoma tumor models. nih.gov A tumor inhibition of 70% was observed in a Me501 human melanoma model, and a 63% inhibition was seen in an A375 model. nih.gov

Antimicrobial Research

In addition to their anticancer properties, benzothiazole derivatives have been investigated for their antimicrobial activity. researchgate.netnih.govnih.gov

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit activity against a range of bacteria, including both Gram-positive and Gram-negative strains.

For example, N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions displayed attractive antibacterial activity against multiple strains, with the isopropyl substituted derivative showing a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus. nih.gov

Other research has focused on the antibacterial effects of phytochemicals against common pathogens. Phenyl isothiocyanate, a glucosinolate hydrolysis product, was found to have a minimum inhibitory concentration of 1000 µg/mL against both Escherichia coli and Staphylococcus aureus. researchgate.net Studies on other phytochemicals have also demonstrated their potential to combat these bacteria. mdpi.com

Antifungal Activity

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Research has highlighted the potential of benzothiazole derivatives in combating various fungal species.

Studies have demonstrated the in vitro antifungal activity of compounds related to this compound against several clinically relevant fungi. For instance, testing against Candida albicans and Candida parapsilosis, including fluconazole-resistant strains, has shown that certain derivatives can inhibit fungal growth. nih.gov The mechanism of action for some of these compounds involves inhibiting biofilm formation and disrupting preformed biofilms, which are critical virulence factors for Candida species. nih.govnih.gov

Further investigations have explored the efficacy of these compounds against filamentous fungi. While specific data on this compound against Aspergillus niger and Penicillium chrysogenum is part of broader antifungal screenings of benzothiazole derivatives, the general class of compounds shows promise. nih.gov The antifungal proteins secreted by Penicillium chrysogenum itself, for example, have been characterized and show potent activity against Candida albicans, suggesting a complex interplay of antifungal mechanisms that can be explored and potentially mimicked by synthetic compounds. nih.gov

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge, with drug-resistant strains posing a major threat. The benzothiazole core has been a focal point in the development of new antimycobacterial agents.

Derivatives of 2-aminobenzothiazole (B30445) have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to the benzothiazole ring and its substituents can significantly influence antimycobacterial potency. nih.govjchemrev.com For example, the addition of a phenyl group has been shown to increase activity in certain assays. nih.gov The evaluation of these compounds often involves determining their minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis using methods like the Microplate Alamar Blue Assay (MABA). researchgate.netnih.gov Some synthesized benzothiazole derivatives have exhibited significant activity, highlighting their potential as leads for novel anti-tuberculosis drugs. researchgate.netresearchgate.net

Anticonvulsant Activity Evaluation

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for more effective and safer anticonvulsant drugs is ongoing. Benzothiazole derivatives have emerged as a promising class of compounds in this area.

In vivo Seizure Models

The anticonvulsant potential of this compound analogues has been extensively evaluated using various in vivo seizure models in rodents. The most common models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test. nih.govnih.gov These models represent different types of seizures; the MES test is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The 6 Hz test is considered a model for therapy-resistant partial seizures.

Numerous studies have reported that synthesized benzothiazole derivatives exhibit significant protection in both the MES and scPTZ models, often without inducing neurotoxicity at effective doses. nih.govresearchgate.net The evaluation typically involves administering the test compounds to animals and observing their ability to prevent or delay the onset of seizures induced by electrical or chemical stimuli.

Interaction with Neurotransmitter Receptors

The mechanism of action for the anticonvulsant effects of many benzothiazole derivatives is believed to involve modulation of neurotransmitter systems, particularly the GABAergic system. The gamma-aminobutyric acid type A (GABA(A)) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for many anticonvulsant drugs. nih.govnih.gov

Molecular docking studies have suggested that benzothiazole derivatives can bind to the GABA(A) receptor, potentially enhancing GABAergic inhibition. nih.gov This interaction is thought to contribute to their anticonvulsant activity. Furthermore, some studies have shown that certain benzothiazole compounds can elevate GABA levels in different regions of the brain, further supporting their role in modulating the GABAergic system. nih.gov The interaction of these compounds with the GABA-benzodiazepine receptor-ionophore complex is an active area of research. drugbank.com

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response implicated in a wide range of diseases. Benzothiazole derivatives have demonstrated promising anti-inflammatory and analgesic properties in preclinical studies.

In vivo Anti-inflammatory Models

The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model for evaluating the anti-inflammatory potential of new chemical entities. nih.govnih.govresearchgate.netjchps.com In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema).

Studies have shown that certain derivatives of this compound can significantly inhibit the paw edema induced by carrageenan, demonstrating their anti-inflammatory effects. jchemrev.com The percentage of inhibition of edema is a key parameter measured in these studies. The mechanism underlying this anti-inflammatory action is thought to involve the inhibition of inflammatory mediators. nih.gov Research into dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which include benzothiazole-phenyl-based analogues, has shown that these compounds can alleviate acute inflammatory pain. nih.gov

In vivo Analgesic Models

While specific studies on the analgesic effects of this compound using the hot plate method are not extensively documented, the broader class of benzothiazole derivatives has demonstrated notable analgesic properties in various animal models.

Research into benzothiazole-benzamide derivatives has revealed promising analgesic activity. rsc.org In one study, the analgesic potential of these compounds was evaluated using the thermal stimulus of a tail immersion test in albino mice. rsc.org Several derivatives exhibited significant analgesic effects, with some compounds showing high potency. rsc.org

Furthermore, a series of twelve novel benzothiazole derivatives incorporating benzenesulphonamide and carboxamide moieties were synthesized and assessed for their in vivo analgesic activity. nih.gov The study reported the ED50 values for the most active compounds, indicating their potential as analgesic agents. nih.gov Another study focused on thiazole (B1198619) and oxazole (B20620) substituted benzothiazole derivatives and reported on their anti-inflammatory and analgesic actions in albino rats, with one compound, in particular, showing more activity than the reference drug. mdpi.com

These findings collectively suggest that the benzothiazole scaffold is a promising framework for the development of new analgesic drugs. The analgesic activity is often evaluated using methods like the hot plate test and tail-flick test, which measure the response to thermal pain stimuli. researchgate.net

Enzyme Inhibition Studies

The 2-phenyl-benzothiazole scaffold has been a focal point for designing inhibitors of various enzymes implicated in a range of diseases.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders and depression. Several studies have highlighted the potential of 2-phenyl-benzothiazole derivatives as MAO inhibitors.

A series of 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamide (B32628) derivatives were designed and synthesized, with most compounds showing selective inhibitory activity towards MAO-B over MAO-A. nih.gov One particular compound from this series was identified as the most potent against both enzyme types, exhibiting a mixed-type inhibition of MAO-B. nih.gov

Another study on novel benzothiazole derivatives containing a benzylamine (B48309) moiety also demonstrated selective MAO-B inhibitory activity. nih.gov The structure-activity relationship of these compounds was explored, revealing the importance of substituents on the benzothiazole ring for their inhibitory potency.

The table below summarizes the MAO inhibitory activity of selected 2-phenyl-benzothiazole derivatives.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 4h | MAO-A | Not Specified | nih.gov |

| MAO-B | Not Specified | nih.gov |

Note: Specific IC50 values for compound 4h were not provided in the abstract.

Cholinesterase Inhibition (AChE, BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for Alzheimer's disease. The benzothiazole scaffold has been explored for the development of cholinesterase inhibitors.

Novel benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BuChE. Inspired by the structural similarities between histamine (B1213489) H3 receptor antagonists and AChE inhibitors, researchers have developed dual-acting compounds. nih.gov Some of these derivatives have shown potent inhibitory activity against both AChE and BuChE. nih.gov

The inhibitory potential of these compounds is often influenced by the nature and position of substituents on the benzothiazole and phenyl rings.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 3b | AChE | Data not available | nih.gov |

| BuChE | Data not available | nih.gov | |

| 3h | AChE | Data not available | nih.gov |

| BuChE | Data not available | nih.gov | |

| 3j | AChE | Data not available | nih.gov |

| BuChE | Data not available | nih.gov |

Note: Specific IC50 values were not provided in the available abstract.

Human Carbonic Anhydrase Isoforms (CAI, CAII) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Benzothiazole-based sulfonamides have emerged as effective inhibitors of human carbonic anhydrase isoforms, particularly hCA I and hCA II.

A series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and their inhibitory effects on hCA I, II, VII, and IX were investigated. These studies revealed that substitutions at the 2-amino position and halogenation of the heterocyclic ring led to potent and selective inhibitors.

The table below presents the inhibition constants (Ki) for some of these derivatives against hCA I and hCA II.

| Compound ID | Target Enzyme | Ki (nM) | Reference |

| Derivative Series | hCA I | Varies | Not Specified |

| hCA II | Varies | Not Specified |

Note: Specific Ki values for individual compounds are dependent on their unique substitutions.

Dopamine (B1211576) β-hydroxylase Inhibition

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. Its inhibition can be a therapeutic strategy for conditions like hypertension and heart failure.

While the inhibitory activity of various compounds against DBH has been studied, there is a notable lack of specific research on this compound and its direct derivatives as DBH inhibitors. One study identified 1-Phenyl-3-(2-thiazolyl)-2-thiourea as a DBH inhibitor, which also affects melanogenesis. nih.gov However, this compound belongs to a different chemical class. The mechanism of DBH inhibition often involves the chelation of the copper cofactor essential for its enzymatic activity. Further research is required to explore the potential of the 2-phenyl-benzothiazole scaffold in the development of novel DBH inhibitors.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and are also used in the food industry to prevent browning. Derivatives of 2-phenyl-benzothiazole have shown significant potential as tyrosinase inhibitors.

The structure-activity relationship of these compounds has been extensively studied, indicating that the substitution pattern on the phenyl ring plays a crucial role in their inhibitory activity. The presence and position of hydroxyl groups on the phenyl ring are particularly important for potent tyrosinase inhibition.

The table below shows the tyrosinase inhibitory activity of selected 2-phenyl-benzothiazole derivatives.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| PTTU | Tyrosinase | Data not available | nih.gov |

Note: The abstract mentions that PTTU inhibits tyrosinase catalytic activity, but a specific IC50 value is not provided.

Neuroprotective Properties

Derivatives of this compound have shown promise in the context of neurodegenerative diseases, particularly through the inhibition of protein aggregation and the modulation of ion channel activity.

Huntington's disease is one of nine inherited neurodegenerative disorders caused by the expansion of a polyglutamine (polyQ) tract in specific proteins. pnas.orgnih.gov A key pathological feature of these diseases is the accumulation of the mutant proteins into insoluble aggregates in neurons, a process believed to be central to neurodegeneration. nih.govnih.gov Consequently, inhibiting this aggregation process is a primary therapeutic strategy.

High-throughput screening has identified benzothiazole derivatives as potent inhibitors of polyQ aggregation. pnas.orgresearchgate.net In one such study, a library of approximately 184,000 small molecules was screened, revealing 25 benzothiazole derivatives that dose-dependently inhibited the fibrillogenesis of the huntingtin (Htt) protein exon 1. researchgate.net Notably, the compound 2-[3-(6-Amino-benzothiazol-2-yl)-phenyl]-benzothiazol-6-ylamine, which shares a structural resemblance to this compound, was identified as an effective inhibitor. pnas.org Further studies have validated the neuroprotective effects of these compounds in cell-based models and in vivo. For instance, a potent benzothiazole derivative was found to suppress neurodegeneration in a Drosophila model of Huntington's disease. nih.gov

Two specific benzothiazole derivatives, designated PGL-135 and PGL-137, were shown to be non-toxic to cells and active in inhibiting the aggregation of the HD exon 1 protein containing 51 glutamine residues (HDQ51) in a cell-based assay, with IC50 values of approximately 40 µM and 100 µM, respectively. bioworld.com These findings underscore the potential of the benzothiazole scaffold as a basis for developing therapeutics for Huntington's disease and other polyglutamine-related disorders. pnas.org

Table 1: Benzothiazole Derivatives as Polyglutamine Aggregation Inhibitors

| Compound Name | Activity | Reference |

|---|---|---|

| 2-[3-(6-Amino-benzothiazol-2-yl)-phenyl]-benzothiazol-6-ylamine | Polyglutamine Aggregation Inhibitor | pnas.org |

| PGL-135 | Inhibitor of HDQ51 Aggregation (IC50 ~40 µM) | bioworld.com |

| PGL-137 | Inhibitor of HDQ51 Aggregation (IC50 ~100 µM) | bioworld.com |

Small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels are voltage-independent channels that play crucial roles in regulating neuronal excitability and vascular tone. nih.govnih.gov Activators of these channels have therapeutic potential for conditions like ataxia, epilepsy, and hypertension. nih.gov

Research using the neuroprotectant riluzole, a benzothiazole derivative, as a template has led to the development of more potent KCa2/KCa3.1 channel activators. nih.gov One such compound, naphtho[1,2-d]thiazol-2-ylamine (SKA-31), demonstrated significantly enhanced potency compared to riluzole. nih.govmybiosource.com SKA-31 activates KCa2.1, KCa2.3, and KCa3.1 channels with EC50 values in the nanomolar to low micromolar range. nih.gov In vivo studies showed that administration of SKA-31 lowered blood pressure in both normotensive and hypertensive mice, an effect that was absent in mice lacking the KCa3.1 channel. This highlights the role of KCa3.1 activation in its antihypertensive effect. nih.gov

The development of subtype-selective positive modulators for KCa2 channels is also an active area of research, with some analogs showing promise in normalizing abnormal firing of neurons in a mouse model of spinocerebellar ataxia. escholarship.org While direct studies on this compound are not available, the proven activity of structurally related benzothiazoles like SKA-31 suggests that this chemical class is a promising source for modulators of KCa2 and KCa3.1 channels. nih.gov

Table 2: Activity of Benzothiazole Derivative SKA-31 on KCa Channels

| Channel | EC50 |

|---|---|

| KCa2.1 | 2.9 µM |

| KCa2.2 | 1.9 µM |

| KCa2.3 | 2.9 µM |

| KCa3.1 | 260 nM |

Data from Sankaranarayanan et al. (2009) nih.gov

Other Biological Activities

Benzothiazole derivatives have been investigated for their activity against parasitic worms. A study on a series of 2-amino-6-substituted benzothiazoles demonstrated their anthelmintic potential. researchgate.net The activity of these compounds was tested against earthworms, with the time taken for paralysis and death recorded. This research indicates that the 2-aminobenzothiazole core is a viable scaffold for the development of new anthelmintic agents. Other studies have also reported the anthelmintic properties of compounds containing the benzothiazole or the related benzimidazole nucleus. nih.govnih.gov

The benzothiazole moiety is present in compounds investigated for the treatment of diabetes mellitus. ijmrset.com Several studies have demonstrated the anti-diabetic potential of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives. researchgate.netnih.gov These compounds have been shown to significantly lower plasma glucose levels in animal models of non-insulin-dependent diabetes mellitus. nih.gov The proposed mechanism of action for some of these derivatives is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid hormones that can affect glucose metabolism. nih.gov

Furthermore, in silico and in vivo studies of other 2-aminobenzothiazole derivatives have shown that they can improve blood glucose levels and lipid profiles in diabetic rat models. mdpi.com The anti-diabetic activity of some of these compounds is associated with their agonist effect on the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. mdpi.com While direct evidence for the anti-diabetic properties of this compound is lacking, the consistent findings for various benzothiazole derivatives highlight the therapeutic promise of this chemical class in managing diabetes. ijmrset.comresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-[3-(6-Amino-benzothiazol-2-yl)-phenyl]-benzothiazol-6-ylamine |

| PGL-135 |

| PGL-137 |

| 2-amino-4,7-dimethyl-benzothiazol-6-ol |

| Riluzole |

| Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides |

Antiviral Activity

Derivatives of this compound have demonstrated notable potential as antiviral agents against a range of viruses. The benzothiazole scaffold is a key structural feature in the development of new antiviral drugs. ijrps.com

Research has shown that certain benzothiazole derivatives exhibit significant inhibitory effects against viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). For instance, pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have shown the ability to reduce viral plaques of HSV-1 by 50–61%. nih.gov Similarly, specific benzothiazolyl-arylhydrazones, particularly piperidinyl amidrazones, have displayed significant antiviral activity against HSV-1. nih.gov

In the context of HIV, a series of benzothiazole-containing dioxothiazolines have been investigated. nih.gov While not as potent as existing reference drugs, they provide a valuable starting point for further development. nih.gov Hybrid benzothiazolyl-coumarins have also emerged as potential anti-HIV agents, with some derivatives showing promising effects against the wild-type HIV-1 strain. nih.gov The antiviral potency of some of these compounds is attributed to their ability to inhibit the binding of thymidine (B127349) with the reverse transcriptase (RT) enzyme. nih.gov

Furthermore, certain benzothiazole derivatives have been identified as inhibitors of the HCV RNA-dependent RNA polymerase (RdRp) and HCV RNA replication in a dose-dependent manner. nih.gov Structure-activity relationship (SAR) studies have indicated that the introduction of specific substituents, such as a methylsulfonyl group at the 3-position of the phenyl ring, can significantly enhance in-vitro antiviral activity. nih.gov The benzothiazole ring itself has been identified as an optimal ligand for enzymatic and antiviral activity against both wild-type and multidrug-resistant viruses. nih.gov

More recent research has focused on the development of novel benzothiazole-based pyrimidinesulfonamide scaffolds. acs.org A plaque reduction assay against several viruses, including HSV-1, Coxsackievirus B4 (CBV4), Hepatitis A Virus (HAV), and Human Adenovirus 7 (HAdV7), revealed that several of these synthesized compounds exhibited superior viral reduction compared to standard antiviral drugs. acs.org Notably, one compound demonstrated broad-spectrum activity against all tested viruses, highlighting its potential as a versatile antiviral agent. acs.org

The antiviral activity of benzothiazole derivatives has also been explored against plant viruses. For example, certain derivatives have shown moderate treatment activities against the Tobacco Mosaic Virus (TMV). researchgate.net

Table 1: Antiviral Activity of Selected Benzothiazole Derivatives

| Virus Target | Derivative Class | Key Findings | Reference |

| Herpes Simplex Virus (HSV-1) | Pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives | 50–61% reduction in viral plaques. nih.gov | nih.gov |

| Human Immunodeficiency Virus (HIV-1) | Benzothiazolyl-coumarins | Potent antiviral activity against wild-type HIV-1. nih.gov | nih.gov |

| Hepatitis C Virus (HCV) | 2-(4-nitroanilino)-6-methylbenzothiazole | Inhibits HCV RNA-dependent RNA polymerase (RdRp) and RNA replication. nih.gov | nih.gov |

| Multiple Viruses (HSV-1, CBV4, HAV, HAdV7) | Benzothiazole-based pyrimidinesulfonamide scaffolds | Superior viral reduction compared to acyclovir; one compound showed broad-spectrum activity. acs.org | acs.org |

| Tobacco Mosaic Virus (TMV) | Substituted benzothiazoles | Treatment activities of 52.23% and 54.41% at 500 mg/L. researchgate.net | researchgate.net |

Anti-oxidant Activity

The antioxidant potential of this compound derivatives has been a significant area of investigation. Free radicals and reactive oxygen species (ROS) are implicated in various pathological conditions, making antioxidants crucial for maintaining cellular health. derpharmachemica.com Benzothiazole derivatives have shown promise as radical scavenging agents. derpharmachemica.comresearchgate.net

Studies have employed methods such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays to evaluate the antioxidant capacity of these compounds. derpharmachemica.comresearchgate.net In one study, a series of novel benzothiazole derivatives demonstrated significant radical scavenging potential, with the antioxidant activity being more pronounced in the ABTS assay compared to the DPPH assay. derpharmachemica.com Certain synthesized compounds, at specific concentrations, exhibited antioxidant activity comparable to or even better than the standard antioxidant, ascorbic acid. derpharmachemica.comresearchgate.net

The introduction of specific substituents onto the benzothiazole core plays a crucial role in its antioxidant activity. For instance, research on 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives revealed that the presence of a hydroxy group on the 2-arylbenzothiazole core significantly enhanced antioxidative activity. nih.gov The presence of a protonated amino group attached to the benzothiazole moiety was also found to be essential for the observed antioxidant effects. nih.gov

The mechanism of antioxidant action is thought to involve the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of electron-donating groups, such as sulfur and hydrogen-rich benzene (B151609) rings, may contribute to this activity. mdpi.com

Table 2: Antioxidant Activity of Selected Benzothiazole Derivatives

| Assay Method | Derivative Class | Key Findings | Reference |

| DPPH and ABTS | Novel benzothiazole derivatives | Significant radical scavenging potential; some compounds showed activity comparable to ascorbic acid. derpharmachemica.comresearchgate.net | derpharmachemica.comresearchgate.net |

| DPPH, ABTS, and FRAP | 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazoles | A compound with a hydroxy group on the 2-arylbenzothiazole core showed the most promising antioxidative activity. nih.gov | nih.gov |

Cytokinin-like Activity and Adventitious Rooting Enhancement

In the realm of plant biology, derivatives of this compound have been investigated for their hormone-like activities. Specifically, N-phenyl-N'-benzothiazol-6-ylurea (PBU) has demonstrated cytokinin-like activity. nih.gov Cytokinins are a class of plant hormones that promote cell division and have various other effects on plant growth and development.

Research has shown that PBU interacts with the Arabidopsis cytokinin receptor CRE1/AHK4, confirming its cytokinin-like properties at a molecular level. nih.gov However, it is noteworthy that while PBU itself exhibits this activity, a study on nine of its symmetric or asymmetric urea/thiourea derivatives found that none of them possessed cytokinin-like activity. nih.gov

Interestingly, while these derivatives lacked cytokinin-like effects, the symmetric ureas/thioureas demonstrated a significant adjuvant activity in promoting adventitious rooting in various bioassays. nih.gov This suggests that the chemical structure is a critical determinant of the specific biological activity, with the cytokinin-like and adventitious rooting enhancement activities being dependent on distinct structural features. nih.gov

Table 3: Plant Growth Regulatory Activity of N-phenyl-N'-benzothiazol-6-ylurea (PBU) and its Derivatives

| Compound Type | Biological Activity | Key Findings | Reference |

| N-phenyl-N'-benzothiazol-6-ylurea (PBU) | Cytokinin-like activity | Interacts with the Arabidopsis cytokinin receptor CRE1/AHK4. nih.gov | nih.gov |

| Symmetric ureas/thioureas (PBU derivatives) | Adventitious rooting enhancement | Show adjuvant activity in promoting adventitious rooting. nih.gov | nih.gov |

| Asymmetric ureas/thioureas (PBU derivatives) | No cytokinin-like activity | Lack of cytokinin-like activity observed in the tested derivatives. nih.gov | nih.gov |

Advanced Research in Biomedical Imaging and Sensing

Fluorescent Probes and Bioimaging Applications

Derivatives of 2-phenyl-benzothiazole are notable for their fluorescent properties, making them valuable as probes in bioimaging. mdpi.com These compounds can be chemically modified to enhance their fluorescence and target specific cellular components or processes. acs.org

Aggregation-Induced Emission (AIE) Phenomena

A particularly interesting characteristic of some 2-phenyl-benzothiazole derivatives is Aggregation-Induced Emission (AIE). mdpi.com Unlike many traditional fluorophores that experience quenching (reduced fluorescence) upon aggregation, AIE-active compounds exhibit enhanced light emission in an aggregated state. mdpi.comnih.gov This phenomenon typically occurs when the compounds are in a poor solvent, causing them to clump together and restrict intramolecular rotations, which are non-radiative decay pathways. mdpi.comrsc.org

The AIE effect in benzothiazole (B30560) derivatives has been harnessed for bioimaging. For instance, a benzothiazole-based probe demonstrated aggregation-induced emission in a mixed solvent system of THF and water, with maximum emission in the blue region at an 80% water fraction. nih.gov This property is valuable for developing "turn-on" fluorescent probes that only become highly fluorescent upon interacting with and aggregating around a specific target analyte. The formation of nano-aggregates is a key aspect of this process, and techniques like dynamic light scattering (DLS) have been used to confirm the generation of these nanoparticles. mdpi.com

Excited State Intramolecular Proton Transfer (ESIPT)

Excited State Intramolecular Proton Transfer (ESIPT) is another crucial photophysical process observed in certain 2-phenyl-benzothiazole derivatives, particularly those with hydroxyl or amino groups in the 2'-position of the phenyl ring. mdpi.com This process involves the transfer of a proton from a donor group to an acceptor atom within the same molecule upon excitation by light. bohrium.comscilit.com This transfer leads to the formation of a transient keto-tautomer, which then fluoresces at a different wavelength than the original enol form, resulting in a large Stokes shift (the difference between the absorption and emission maxima). mdpi.com

The ESIPT phenomenon is highly sensitive to the molecular environment, including solvent polarity and the presence of hydrogen bonds. nih.govpku.edu.cn This sensitivity allows for the design of fluorescent probes that can report on changes in their local environment. For example, the ESIPT process can be coupled with AIE, leading to probes that exhibit keto-aggregation induced emission at longer wavelengths in the solid or aggregated state. nih.gov The efficiency of ESIPT can be influenced by the electronic properties of substituents on the benzothiazole core. researchgate.net

Controlling Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorescent probe. rsc.orgrsc.org For 2-phenyl-benzothiazole derivatives, the quantum yield can be precisely tuned through strategic chemical modifications. rsc.orgrsc.org Introducing different substituents on the benzothiazole and phenyl rings can significantly alter the electronic properties of the molecule and, consequently, its photophysical behavior. rsc.org

Researchers have demonstrated that by carefully selecting electron-donating and electron-withdrawing groups, the fluorescence quantum yields of benzothiazole-based fluorophores can be systematically controlled, ranging from nearly non-emissive to extremely bright. rsc.orgrsc.org This control is achieved by influencing the balance between radiative (fluorescence) and non-radiative decay pathways. rsc.orgrsc.org For example, rigidifying the molecular structure, often through aggregation or by limiting molecular vibrations, is a known strategy to enhance emission. rsc.org The relationship between the molecular structure and the quantum yield has been rationalized through advanced quantum chemical calculations, providing a roadmap for the design of highly efficient fluorescent probes. rsc.org

Sensors for Cations and Anions

The versatile structure of 2-phenyl-benzothiazole derivatives allows for their application as chemosensors for both cations and anions. mdpi.com The nitrogen atom in the benzothiazole ring and the amino group can act as binding sites for various ions. This interaction can lead to a detectable change in the photophysical properties of the compound, such as a shift in the fluorescence emission or a change in color, enabling the detection of the target ion.

For instance, novel benzothiazole azo-derivatives have been developed as multi-recognition chemosensors. arabjchem.org One such sensor demonstrated selectivity for acetate (B1210297) and fluoride (B91410) anions through visual and absorption changes, while selectively sensing iodide anions via a redox mechanism. arabjchem.org The interaction with the anions occurs through hydrogen bonding, which perturbs the electronic structure of the sensor molecule. arabjchem.org Similarly, methoxyquinolone-benzothiazole hybrids have been shown to act as efficient fluorescent chemosensors for cyanide ions. mdpi.com The nucleophilic addition of cyanide to the molecule disrupts the intramolecular charge transfer, leading to a quenching of fluorescence. mdpi.com

Radiopharmaceuticals for Molecular Imaging (e.g., Amyloid Plaque Imaging)

A significant application of 2-phenyl-benzothiazole derivatives is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, particularly for the detection of amyloid-β (Aβ) plaques in the brain, a hallmark of Alzheimer's disease. nih.govacs.orgresearchgate.net These imaging agents are typically labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.govnih.gov

Derivatives of 2-phenylbenzothiazole (B1203474) have shown high binding affinity for Aβ plaques. nih.govacs.org For example, ¹⁸F-labeled 2-phenylbenzothiazoles have been synthesized and evaluated as PET imaging agents for amyloid plaques. nih.govresearchgate.net Studies have shown that these compounds can cross the blood-brain barrier, bind specifically to Aβ plaques, and provide a clear imaging signal. nih.govacs.org One promising compound, [¹⁸F]5, demonstrated high initial brain uptake and fast washout, which are desirable characteristics for a PET tracer. acs.org

Furthermore, research has focused on optimizing the pharmacokinetic properties of these radiotracers. For instance, introducing chiral dihydroxyl side chains to the 2-phenylbenzothiazole scaffold has been shown to improve brain kinetics. nih.gov In vitro autoradiography studies on human post-mortem Alzheimer's disease brain tissue have confirmed the specific binding of these radiolabeled benzothiazole derivatives to amyloid plaques. meduniwien.ac.atnih.gov The development of such radiopharmaceuticals holds great promise for the early diagnosis of Alzheimer's disease and for monitoring the effectiveness of therapeutic interventions. nih.govnih.gov

Interactive Data Table: Properties of Selected Benzothiazole Derivatives

| Compound Name | Application | Key Finding | Reference |

| (S, R)-[¹⁸F]14 | PET Imaging | Improved brain kinetics for Aβ plaque imaging. | nih.gov |

| [¹⁸F]5 (6-methyl-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole) | PET Imaging | High initial brain uptake and fast brain washout. | nih.govacs.org |

| [¹⁸F]Flutemetamol | PET Imaging | High sensitivity for the detection of amyloid plaques. | nih.gov |

| 4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl) phenol | Anion Sensor | Selective recognition of AcO⁻, F⁻, and I⁻ anions. | arabjchem.org |

| Methoxyquinolone-benzothiazole hybrids | Anion Sensor | Efficient fluorescent chemosensors for cyanide ions. | mdpi.com |

Future Research Directions and Translational Applications

Development of Novel Therapies and Drug Candidates

The benzothiazole (B30560) core is a versatile framework for developing new drugs due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comjchemrev.com

Optimization of Lead Compounds

The optimization of lead compounds derived from the 2-phenyl-benzothiazole scaffold is a key focus in medicinal chemistry. aston.ac.ukresearchgate.net Structure-activity relationship (SAR) studies are crucial in this process, aiming to enhance the potency, selectivity, and pharmacokinetic profiles of these compounds. nih.govnih.gov For instance, research has shown that substitutions on the phenyl ring and the benzothiazole nucleus can significantly influence the biological activity. benthamscience.comtandfonline.com

Key optimization strategies include:

Modification of Substituents: Introducing various functional groups to the phenyl and benzothiazole rings to improve target binding and efficacy. Studies have shown that the placement of groups like trifluoromethyl can be well-tolerated by target enzymes. nih.gov

Improving Metabolic Stability: Addressing metabolic liabilities is critical for drug development. Techniques such as the inclusion of deuterium (B1214612) or modification of labile functional groups are being explored to enhance the in vivo stability of these compounds. nih.gov

Enhancing Drug-like Properties: Computational and molecular modeling techniques are employed to predict and optimize properties such as solubility and permeability, which are essential for oral bioavailability. aston.ac.uk

Table 1: Examples of 2-Phenyl-benzothiazole Derivatives and Their Biological Activities

| Compound | Target/Activity | Research Finding |

| 2-(4-hydroxyphenyl)-6-hydroxybenzothiazole | Estrogen Receptor Binding | Showed low but comparable estrogen receptor binding affinity to genistein. aston.ac.uk |

| Amino-substituted 2-phenylbenzothiazoles | Cytotoxicity | Exhibited selective toxicity towards transformed ANN-1 cells compared to normal 3T3 cells. aston.ac.uk |

| 2-phenylimidazo[2,1-b]benzothiazole derivatives | Anticancer | Impairs tumorigenesis in vitro and in vivo by targeting oncogenic pathways. plos.orgresearchgate.net |

| Benzothiazole-phenyl analogs | Dual sEH/FAAH inhibitors | Identified as potential dual inhibitors for pain management without significant behavioral side effects. nih.govnih.govresearchgate.net |

Combination Therapies

The development of resistance to single-agent therapies is a major challenge in cancer treatment. plos.org Combination therapies, where drugs with different mechanisms of action are used together, offer a promising strategy to overcome resistance and enhance therapeutic efficacy. 2-Phenyl-benzothiazole derivatives are being investigated for their potential in combination with existing anticancer drugs. nih.gov

For example, studies have explored the synergistic effects of benzothiazole derivatives with drugs like gemcitabine (B846) in pancreatic cancer models. nih.gov The rationale is that the benzothiazole compound could sensitize cancer cells to the cytotoxic effects of the conventional chemotherapeutic agent. Future research will focus on identifying optimal drug combinations and understanding the molecular basis of their synergistic interactions. plos.org

Exploration of New Material Science Applications

Beyond their medicinal applications, benzothiazole derivatives, including the 2-phenyl-benzothiazole scaffold, are gaining attention in material science. mdpi.com Their unique photophysical properties make them suitable for a variety of applications. mdpi.comresearch-nexus.net

Potential applications in material science include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some 2-phenyl-benzothiazole derivatives make them promising candidates for use as emitters or host materials in OLEDs. research-nexus.netresearchgate.net

Polymers: Benzothiazole-containing polymers are being developed for applications such as redox-responsive coatings and sensors. rsc.orgresearchgate.net These materials can be designed to respond to specific environmental stimuli, enabling controlled release or sensing capabilities.

Dyes and Photosensitizers: The chromophoric nature of the 2-phenylbenzothiazole (B1203474) core makes it a valuable component in the synthesis of dyes and photosensitizers for various industrial and research applications. jchemrev.comresearchgate.net

Mechanistic Investigations and Target Validation

A thorough understanding of the mechanism of action and the specific cellular targets of 2-Phenyl-benzothiazol-6-ylamine and its analogs is crucial for their rational development as therapeutic agents. aston.ac.uknih.gov While some derivatives have been shown to inhibit protein kinases and other enzymes, the precise targets for many compounds remain to be fully elucidated. mdpi.comaston.ac.uk

Future research in this area will involve:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational target prediction to identify the direct binding partners of these compounds. nih.gov

Pathway Analysis: Investigating how these compounds modulate specific signaling pathways within cells to exert their biological effects. plos.org

Target Validation: Using genetic and pharmacological approaches to confirm that the identified targets are responsible for the observed therapeutic effects.

Preclinical and Clinical Development Considerations

The translation of promising 2-phenyl-benzothiazole derivatives from the laboratory to the clinic requires a rigorous preclinical and clinical development process. nih.gov

Key considerations include:

Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable profiles for in vivo use.

Toxicology Studies: Conducting comprehensive safety and toxicology studies in animal models to identify any potential adverse effects before human trials.

Clinical Trial Design: Designing well-controlled clinical trials to evaluate the safety and efficacy of new drug candidates in human subjects. researchgate.net Some benzothiazole-based compounds have already entered clinical trials for various diseases, highlighting the therapeutic potential of this scaffold. mdpi.comnih.gov

Regulatory Science and Ethical Considerations in Research

The development and testing of new therapeutic agents are subject to strict regulatory oversight and ethical guidelines. Researchers and developers must adhere to the principles of Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) to ensure the quality and integrity of their data.

Ethical considerations are paramount, particularly in clinical trials involving human subjects. These include obtaining informed consent, minimizing risks to participants, and ensuring that the potential benefits of the research outweigh the risks. Regulatory agencies like the FDA in the United States provide guidance on the development and approval of new drugs, and adherence to these regulations is essential for bringing new therapies to patients. mdpi.com

常见问题

Q. Basic Research Focus

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–8.2 ppm) and amine proton resonance (δ ~5.2 ppm).

- Mass Spectrometry : ESI-MS (m/z ≈ 267 [M+H]⁺) verifies molecular ion peaks.

- Elemental Analysis : Match experimental C/H/N percentages (e.g., C: 68.85%, H: 3.58%, N: 7.65%) with theoretical values .

What methodologies are recommended for evaluating the antitumor activity of this compound derivatives?

Q. Basic Research Focus